2,6,10-Trimethylpentadecane

Descripción general

Descripción

2,6,10-Trimethylpentadecane is an organic compound with the chemical formula C18H38. It is a colorless liquid with low volatility and low solubility in water. This compound is primarily used as a surfactant component in the manufacture of detergents, lubricants, and softeners .

Métodos De Preparación

2,6,10-Trimethylpentadecane is typically synthesized through an alkylation reaction. In this process, pentadecane reacts with a methylating agent, such as trimethylammonium bromide, to produce the target compound . This method is relatively straightforward and can be performed under standard laboratory conditions.

Análisis De Reacciones Químicas

2,6,10-Trimethylpentadecane undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

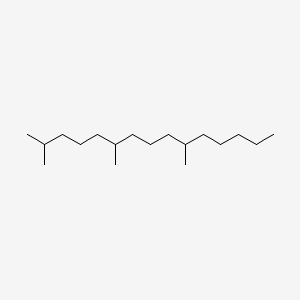

2,6,10-Trimethylpentadecane is categorized as a saturated hydrocarbon with the molecular formula . Its structure features three methyl groups attached to a pentadecane backbone, which influences its physical properties and reactivity.

Volatile Organic Compounds (VOCs) in Agriculture

Recent studies have identified this compound as a key volatile organic compound (VOC) associated with plant stress responses. For example, it has been linked to the degradation of lipids in wheat under pest infestation, serving as an indicator of stress tolerance in crops. This compound's presence can be monitored to assess the health of agricultural systems and predict potential infestations.

Case Study: Wheat Infestation Detection

- Objective : To evaluate the use of VOCs for early detection of wheat infested by pests.

- Method : Gas chromatography-mass spectrometry (GC-MS) was employed to analyze volatile emissions from infested wheat samples.

- Findings : The study demonstrated that this compound levels were significantly altered in infested samples compared to control groups, indicating its potential as a biomarker for plant health monitoring .

Analytical Chemistry

Biomarkers for Stress Response

Recent investigations have explored the role of various VOCs, including this compound, as biomarkers for psychological stress. The emission of this compound has been correlated with physiological responses during stress-inducing tasks.

Case Study: Psychological Stress Emission Study

- Objective : To assess the changes in VOC emissions during stress.

- Method : Participants underwent stress-inducing tasks while their VOC emissions were collected and analyzed.

- Findings : Elevated levels of this compound were detected post-stress exposure compared to baseline measurements. This suggests its potential utility in monitoring stress responses through non-invasive means .

Mecanismo De Acción

The mechanism of action of 2,6,10-Trimethylpentadecane involves its interaction with molecular targets and pathways within biological systems. It is believed to exert its effects through hydrophobic interactions with cell membranes and proteins, influencing their structure and function .

Comparación Con Compuestos Similares

2,6,10-Trimethylpentadecane is similar to other long-chain hydrocarbons, such as:

- 2,6,10-Trimethylundecane

- 2,6,10-Trimethyldodecane

- 2,6,10-Trimethyltridecane

Compared to these compounds, this compound has a longer carbon chain, which contributes to its unique properties, such as higher boiling point and greater stability .

Actividad Biológica

2,6,10-Trimethylpentadecane (TMPD) is a saturated hydrocarbon with the molecular formula and a molecular weight of approximately 254.49 g/mol. It is classified as a long-chain alkane and has garnered attention for its potential biological activities, particularly in the fields of biochemistry and environmental science.

- Molecular Formula :

- Molecular Weight : 254.494 g/mol

- Density :

- Boiling Point :

- Flash Point :

- LogP : 9.77 (indicating high hydrophobicity)

Biological Activity Overview

The biological activity of TMPD has been explored primarily in the context of its role in bioremediation and its effects on physiological processes in organisms.

1. Bioremediation Potential

Research indicates that TMPD can serve as a carbon source for certain microorganisms involved in the biodegradation of petroleum hydrocarbons. A study demonstrated that specific bacteria could utilize TMPD, leading to the accumulation of oxidation products, which suggests its potential role in bioremediation efforts for contaminated environments .

2. Volatile Organic Compound (VOC) Emission

TMPD has been identified among other volatile organic compounds emitted from human skin during stress. In a clinical study, it was found to be significantly correlated with psychological stress responses, indicating its potential as a biomarker for stress-related conditions . This finding highlights the compound's relevance in human health research.

Case Study 1: Biodegradation of Hydrocarbons

A study focused on the ability of soil microorganisms to degrade hydrocarbons found that TMPD was effectively utilized by certain bacterial strains as a sole carbon source. The results indicated significant degradation rates and highlighted the compound's importance in ecological processes .

| Microorganism | Degradation Rate (%) | Carbon Source Utilized |

|---|---|---|

| Strain A | 75 | TMPD |

| Strain B | 60 | TMPD |

| Strain C | 50 | Other hydrocarbons |

Case Study 2: Stress-Induced VOC Emissions

In a controlled study involving female participants exposed to psychological stressors, TMPD was one of several VOCs that showed significant changes in emission levels. The study utilized gas chromatography-mass spectrometry (GC-MS) to analyze skin emissions pre- and post-stress exposure.

| VOC Compound | Pre-Stress Emission (ng/mL) | Post-Stress Emission (ng/mL) | Statistical Significance |

|---|---|---|---|

| This compound | 0.5 | 1.5 | p < 0.01 |

| Other Compounds | Varies | Varies | Varies |

Discussion

The findings regarding TMPD's biological activity indicate its dual role as both an environmental pollutant and a potential biomarker for physiological stress responses. Its hydrophobic nature and ability to be utilized by microorganisms make it significant in bioremediation strategies aimed at mitigating hydrocarbon contamination.

Propiedades

IUPAC Name |

2,6,10-trimethylpentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38/c1-6-7-8-12-17(4)14-10-15-18(5)13-9-11-16(2)3/h16-18H,6-15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWPYRZGHYVSEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90873301 | |

| Record name | 2,6,10-Trimethylpentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3892-00-0 | |

| Record name | Norpristane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003892000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,10-Trimethylpentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORPRISTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A641H3BNB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.